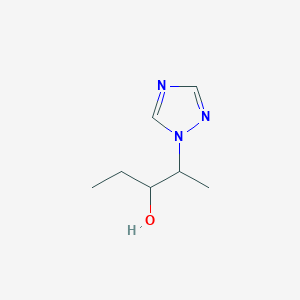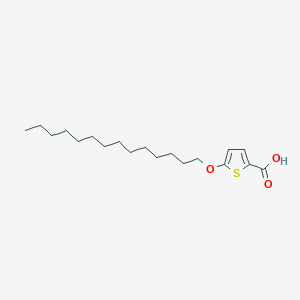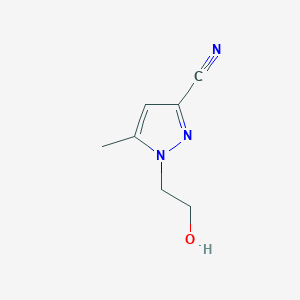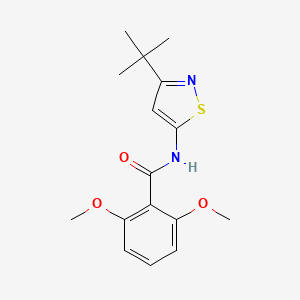
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID is a complex organic compound that features a benzoic acid core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID typically involves multi-step organic reactions. A common approach might include:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Substitution Reactions: Introduction of the dimethyl groups on the benzoic acid ring through Friedel-Crafts alkylation.
Deprotection: Removal of the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or acyl groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: May act as an inhibitor for specific enzymes due to its structural features.
Protein Binding: Potential to bind to proteins and affect their function.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Polymer Synthesis: As a monomer or additive in polymer production.
Wirkmechanismus
The mechanism of action for (S)-4-(2-((TERT-BUTOXYCARBONYL)AMINO)-3-METHOXY-3-OXOPROPYL)-3,5-DIMETHYLBENZOIC ACID would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different substituents.
Amino Acid Derivatives: Compounds with similar amino acid-like structures.
Uniqueness
Functional Group Diversity: The combination of tert-butoxycarbonyl, methoxycarbonyl, and dimethyl groups provides unique reactivity and properties.
Chirality: The (S)-configuration adds a level of stereochemical complexity, which can be crucial for biological activity.
This structure should give you a comprehensive overview of the compound. For detailed and specific information, consulting scientific literature and databases would be necessary.
Eigenschaften
CAS-Nummer |
623950-04-9 |
|---|---|
Molekularformel |
C18H25NO6 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C18H25NO6/c1-10-7-12(15(20)21)8-11(2)13(10)9-14(16(22)24-6)19-17(23)25-18(3,4)5/h7-8,14H,9H2,1-6H3,(H,19,23)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
ZQOBDOPIBFQYCZ-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[2-(2-{2-[2-(11-Tritylsulfanyl-undecyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B8532665.png)





![2-Ethyl 6-hydroxybenzo[b]thiophene](/img/structure/B8532722.png)


![2-Amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8532730.png)

![n-[4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-2-pyridyl]acetamide dihydrochloride](/img/structure/B8532752.png)

